Conocurvone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

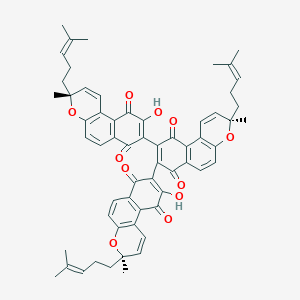

Conocurvone is a naturally occurring trimeric benzochromene compound isolated from the Conospermum plants. It has garnered significant attention due to its potent anti-HIV activity. This compound is part of a broader class of pyranonaphthoquinone natural products, which are known for their diverse biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Conocurvone can be synthesized through the condensation of 2-hydroxynaphthoquinones and 2,3-dihaloquinones. This method involves the formation of trimeric naphthoquinones, which are then subjected to various reaction conditions to yield this compound . Another method involves the Thiele-Winter acetoxylation, where 1,4- or 1,2-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst .

Industrial Production Methods: Industrial production of this compound primarily focuses on optimizing the yield and purity of the compound. Improved methods for the isolation and synthesis of this compound from Conospermum brachyphyllum have been developed, which involve the use of advanced crystallographic techniques and reaction optimizations .

Analyse Des Réactions Chimiques

Types of Reactions: Conocurvone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, acidic catalysts, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various naphthoquinone derivatives, which exhibit enhanced biological activities. These derivatives are often evaluated for their potential as antiviral and anticancer agents .

Applications De Recherche Scientifique

Conocurvone has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent anti-HIV activity has made it a valuable compound for developing new antiviral therapies . Additionally, this compound has shown potential in inhibiting the main protease of COVID-19, making it a promising candidate for further research in antiviral drug development .

Mécanisme D'action

The mechanism of action of conocurvone involves its interaction with HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. This compound inhibits this enzyme, thereby preventing the replication of the virus . Additionally, this compound may possess dual inhibitory activity against both HIV-1 integrase and HIV cell-mediated fusion, further enhancing its antiviral properties .

Comparaison Avec Des Composés Similaires

Conocurvone is unique due to its trimeric structure, which enhances its biological activity compared to monomeric and dimeric naphthoquinones. Similar compounds include ganoderic acid A and oleuropein, which also exhibit antiviral properties but differ in their molecular structures and mechanisms of action . The trimeric structure of this compound allows for more potent interactions with its molecular targets, making it a more effective antiviral agent .

Similar Compounds

- Ganoderic acid A

- Oleuropein

- Teretifolione B

This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Numéro CAS |

149572-31-6 |

|---|---|

Formule moléculaire |

C60H56O11 |

Poids moléculaire |

953.1 g/mol |

Nom IUPAC |

(3R)-8,9-bis[(3R)-9-hydroxy-3-methyl-3-(4-methylpent-3-enyl)-7,10-dioxobenzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-7,10-dione |

InChI |

InChI=1S/C60H56O11/c1-31(2)13-10-25-58(7)28-22-34-40(69-58)19-16-37-43(34)53(64)47(49-52(63)39-18-21-42-36(45(39)55(66)57(49)68)24-30-60(9,71-42)27-12-15-33(5)6)46(50(37)61)48-51(62)38-17-20-41-35(44(38)54(65)56(48)67)23-29-59(8,70-41)26-11-14-32(3)4/h13-24,28-30,67-68H,10-12,25-27H2,1-9H3/t58-,59-,60-/m1/s1 |

Clé InChI |

IJDNMADFCZSLQD-UPMPAGDASA-N |

SMILES isomérique |

CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=C[C@@](O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=C[C@@](O9)(C)CCC=C(C)C)O)C)C |

SMILES canonique |

CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=CC(O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=CC(O9)(C)CCC=C(C)C)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)

![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)